"physicochemical properties of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride"
"physicochemical properties of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride"
An In-depth Technical Guide to the Physicochemical Profile of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Foreword: A Note on Scientific Diligence
Section 1: Core Molecular Identity
The starting point for any chemical investigation is the unambiguous identification of the molecule . All subsequent data relies on the certainty of this core identity.
Key Identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | 6-bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | [1] |
| CAS Number | 676134-73-9 | [1][2] |
| Molecular Formula | C₉H₁₁BrClNO | |
| Molecular Weight | 264.55 g/mol | [3] |
graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Heterocyclic Ring O7 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.74,0!"]; C8 [label="CH₂", pos="1.74,-1!"]; C9 [label="CH", pos="0.87,-1.5!"]; // Substituents Br [label="Br", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.74,1!"]; AmineHCl [label="NH₂·HCl", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.74,-2.2!"]; // Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- O7 -- C8 -- C9 -- C5; C2 -- Br; C9 -- AmineHCl;
}
Figure 1: 2D representation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride.
Section 2: Framework for Comprehensive Experimental Characterization
The utility of a chemical compound in a research setting is directly proportional to how well its properties are understood. The following protocols are presented as a self-validating system, where each step confirms the material's identity and quality before proceeding to the next measurement.
Structural Verification and Purity Assessment
Expertise & Experience: Before measuring any physical property, one must be absolutely certain of the molecular structure and its purity. An impurity can drastically alter results for melting point, solubility, and biological activity. This three-pronged approach—NMR for structure, MS for mass, and HPLC for purity—provides an unassailable foundation.
Protocol 2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality: NMR is the gold standard for structural elucidation in organic chemistry. It provides atom-level connectivity information, confirming the precise arrangement of the isochromen core, the positions of the bromine and amine substituents, and the stereochemistry if applicable.
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Methodology:
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Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for their ability to dissolve polar hydrochloride salts).
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Acquisition: On a spectrometer of at least 400 MHz, acquire a ¹H NMR spectrum, a ¹³C NMR spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment.
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Analysis:
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¹H NMR: Expect to see distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen and amine, and the diastereotopic methylene protons. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: Expect to see 9 distinct carbon signals, with chemical shifts indicative of aromatic, aliphatic (C-O, C-N), and brominated carbon atoms.
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Protocol 2.1.2: High-Resolution Mass Spectrometry (HRMS)
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Causality: While NMR confirms the proton and carbon skeleton, HRMS provides the exact elemental composition. This is a critical cross-validation step that confirms the molecular formula by measuring the mass-to-charge ratio to at least four decimal places.
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Methodology:
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Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
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Ionization: Utilize electrospray ionization (ESI) in positive mode, which is ideal for protonating the amine group to generate the [M+H]⁺ ion.
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Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Validation: The measured exact mass should match the theoretical exact mass of the C₉H₁₁BrNOH⁺ ion within a 5 ppm error margin. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, must also be observed.
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Protocol 2.1.3: High-Performance Liquid Chromatography (HPLC)
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Causality: Purity is not a suggestion; it is a prerequisite. HPLC with UV detection is the standard method for quantifying the purity of small organic molecules, separating the target compound from any starting materials, by-products, or degradation products.
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Methodology:
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System Setup: Employ a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Use a gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the amine. A typical gradient might run from 5% B to 95% B over 20 minutes.
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Detection: Use a UV-Vis detector set to a wavelength where the aromatic ring has strong absorbance (e.g., 220 nm and 265 nm).
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Quantification: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For use in sensitive assays, a purity of >98% is often required.
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Figure 2: A self-validating workflow for compound characterization.
Determination of Core Physicochemical Properties
Expertise & Experience: With a validated, pure compound, we can now measure the properties that dictate its behavior. Solubility governs how the compound can be formulated and used in biological assays, while the melting point is a reliable indicator of purity and lattice energy. The pKa is critical for predicting ionization state at physiological pH.
Protocol 2.2.1: Aqueous Solubility Profile
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Causality: Solubility is a master variable in drug development. Poor aqueous solubility can terminate a project. As a hydrochloride salt, this compound is expected to have some water solubility, but it must be quantified, especially as a function of pH.
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Methodology (Shake-Flask Method):
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Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4).
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Incubation: Add an excess of the solid compound to each buffer in a sealed vial. Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Separation: Centrifuge the samples to pellet the excess solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it, and determine the concentration using a pre-validated HPLC-UV method against a calibration curve.
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Protocol 2.2.2: Melting Point Determination
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Causality: The melting point is a fundamental physical property. A sharp melting range is a classic indicator of high purity, while a broad or depressed range suggests the presence of impurities.
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Methodology (Differential Scanning Calorimetry - DSC):
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Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and seal it.
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Analysis: Place the pan in the DSC instrument alongside an empty reference pan. Heat at a controlled rate (e.g., 10 °C/min).
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Determination: The melting point is determined as the onset temperature of the endothermic melting peak.
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Section 3: Safety, Handling, and Storage
Trustworthiness: Proper handling ensures both user safety and compound integrity.
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Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust.[4]
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C, protected from light, is recommended.[6]
Section 4: Conclusion
6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is a compound defined by its core molecular identifiers. This guide has established its identity through its IUPAC name, CAS number, and molecular formula. Crucially, it acknowledges the current absence of extensive public data and provides the authoritative experimental framework required to generate a comprehensive physicochemical profile. By adhering to the detailed protocols for structural verification, purity assessment, and property determination, researchers can build the necessary foundation of reliable data to confidently employ this molecule in their discovery and development programs.
References
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Title: 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 676134-73-9 | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride Source: Boroncore URL: [Link]
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Title: 6-Bromo-3-chloro-4-oxohexanal | C6H8BrClO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid Source: Google Patents URL
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Title: Spectroscopic Analysis of Organic Compounds Source: Sem V (H) Course Material URL: [Link]
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Title: 6-Bromo-3,4-dihydro-1H-isochromene Source: Chemsrc URL: [Link]
-
Title: 1-Aminomethyl-6-bromo-3-phenyl-isochroman-5-ol; hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride manufacturers and suppliers Source: LookChem URL: [Link]
Sources
- 1. 676134-73-9 | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | Boroncore [boroncore.com]
- 2. 676134-73-9|6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 3. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6-Bromo-3,4-dihydro-1H-isochromene | CAS#:182949-90-2 | Chemsrc [chemsrc.com]
- 6. 6-Bromo-1,3-dihydroisobenzofuran-4-amine | 220513-72-4 [sigmaaldrich.com]
Figure 1. Chemical Structure of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride.
